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Compound of Interest

Compound Name: 4-Chloro-3-hydrazinylbenzoic acid

CAS No.: 61100-67-2

Cat. No.: B1348472

Get Quote

Compound: 4-Chloro-3-hydrazinylbenzoic acid (Hydrochloride) CAS: 36800-72-3 (HCl salt) |

175135-74-7 (Free acid) Formula:

Molecular Weight: 186.59 (Free base) | 223.05 (HCl salt)[1][2][3]

Part 1: Executive Technical Context
4-Chloro-3-hydrazinylbenzoic acid is a critical "pivot" intermediate.[1][2] It is primarily

synthesized via the diazotization of 3-amino-4-chlorobenzoic acid followed by reduction (SnCl

or Sulfite method).[1][2]

Critical Stability Warning: This compound is an ortho-halo hydrazine.[1][2] Under basic

conditions or high thermal stress, it is prone to intramolecular cyclization to form indazole-5-

carboxylic acid derivatives (displacing the chlorine).[1][2] Spectroscopic analysis must confirm

that the hydrazine tail is intact and has not cyclized.[2]
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The following workflow illustrates the genesis of the compound and the specific impurities you

must detect via spectroscopy.

3-Amino-4-chlorobenzoic acid
(Starting Material)

Diazonium Intermediate
(Unstable)

NaNO2 / HCl
(Diazotization)

4-Chloro-3-hydrazinylbenzoic acid
(TARGET)

SnCl2 reduction
(Acidic Workup)

Re-oxidation
(Trace Impurity)

Indazole By-product
(Cyclized Impurity)

Base/Heat
(-HCl)

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the critical risk of cyclization to indazole, which must

be ruled out via NMR.[2]

Part 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy[2]
Solvent Protocol: Due to the zwitterionic nature of the amino-acid core and the hydrochloride

salt form, DMSO-d

is the mandatory solvent.[1][2] Methanol-d

may cause deuterium exchange of the hydrazine protons, obscuring critical signals.[1][2]

H NMR Data (400 MHz, DMSO-d )
The spectrum is characterized by a 1,3,4-trisubstituted benzene pattern.[1][2] The key to

validation is the hydrazine protons, which appear as broad exchangeable peaks.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1348472/docs?utm_src=pdf-body-img#comprehensive-spectroscopic-guide-4-chloro-3-hydrazinylbenzoic-acid-1-2
https://orgsyn.org/demo.aspx?prep=cv3p0475
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorobenzohydrazide
https://orgsyn.org/demo.aspx?prep=cv3p0475
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorobenzohydrazide
https://orgsyn.org/demo.aspx?prep=cv3p0475
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorobenzohydrazide
https://orgsyn.org/demo.aspx?prep=cv3p0475
https://orgsyn.org/demo.aspx?prep=cv3p0475
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348472?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Shift (

ppm)
Multiplicity (Hz)

Assignment
Logic

COOH 12.8 - 13.2 Broad Singlet -

Carboxylic acid

proton.[1][2]

Often very broad

or invisible

depending on

water content.[1]

[2]

NH (Hydrazine) 9.0 - 10.5 Broad Singlet -

The internal -NH-

attached to the

ring.[1][2]

Deshielded by

the aromatic ring

and HCl salt

formation.[2]

NH

(Hydrazine)
4.0 - 5.5 Broad Singlet -

Terminal -NH

.[1][2] Highly

variable;

integrates to 2H

(or 3H if

protonated as

).[1][2]

Ar-H (C2) 7.55 - 7.65 Doublet (d) ~2.0

diagnostic:meta

to Cl, ortho to

hydrazine.[1][2]

Shielded relative

to nitro-precursor

due to hydrazine

donation.[1][2]

Ar-H (C5) 7.45 - 7.55 Doublet (d) ~8.4 ortho to Cl.[1][2]

The chlorine

atom deshields
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this position

slightly, but it

remains a

distinct doublet.

[2]

Ar-H (C6) 7.35 - 7.45
Doublet of

Doublets (dd)
8.4, 2.0

para to

hydrazine.[1][2]

The resonance

effect of the

hydrazine group

shields this

proton

significantly.[2]

Critical Interpretation Notes:

The "Cyclization Check": If the broad hydrazine peaks (4.0–5.5 ppm and 9.0–10.0 ppm) are

absent and replaced by a sharp singlet near 8.0–8.5 ppm (indazole C-3 proton), your

compound has cyclized.[1][2]

Salt Effects: As the HCl salt, the hydrazine moiety is protonated (

).[1][2] This pushes the aromatic signals slightly downfield compared to the free base.[2]

C NMR Data (100 MHz, DMSO-d )
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Carbon Type
Shift (

ppm)
Assignment

C=O (Acid) 166.0 - 167.0 Carbonyl carbon.[1][2]

C-N (C3) 145.0 - 148.0

Ipso carbon attached to

hydrazine.[1][2] Downfield due

to electronegative N.

C-Cl (C4) 120.0 - 125.0

Ipso carbon attached to Cl.[1]

[2] Upfield due to "Heavy Atom

Effect" of Chlorine.

C-COOH (C1) 130.0 - 132.0 Quaternary carbon.[1][2]

Ar-CH 115.0 - 130.0
Remaining aromatic methines.

[1][2]

Part 3: Mass Spectrometry (MS)[1][2]
Mass spectrometry provides the most rapid confirmation of the halogen substitution pattern.[2]

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for the

carboxylic acid, though Positive Mode (ESI+) works for the hydrazine.[1][2]

Key Diagnostic Ions (ESI Negative Mode)
m/z (Theory) Species Interpretation

185.0
Molecular ion (Base peak).[1]

[2]

187.0
Cl Isotope peak.[1][2] Must be

~33% intensity of the 185

peak.

141.0

Decarboxylation fragment

(common in benzoic acids).[1]

[2]
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Key Diagnostic Ions (ESI Positive Mode)
m/z (Theory) Species Interpretation

187.0 Molecular ion.[1][2]

170.0

Loss of ammonia from

hydrazine tail (Characteristic of

hydrazines).[1][2]

Protocol Validation: If you observe a strong peak at m/z 151 (loss of Cl), it suggests the

hydrazine has displaced the chlorine (cyclization/polymerization).[2]

Part 4: Infrared Spectroscopy (FT-IR)
IR is useful primarily for confirming the functional group states (Salt vs. Free Base).[2]

Wavenumber (cm

)
Vibration Mode Description

3300 - 2500 O-H Stretch

Very broad "fermi resonance"

band typical of carboxylic acid

dimers.

3450, 3350 N-H Stretch

Hydrazine N-H stretches.[1][2]

In the HCl salt, these overlap

with the OH broadness but

may appear as "shoulders" or

spikes.

1680 - 1705 C=O[1] Stretch

Strong, sharp carbonyl peak.

[1][2] Lower frequency than

esters due to conjugation.

1600, 1580 C=C Aromatic Ring skeletal vibrations.

1090 - 1050 Ar-Cl Stretch

Diagnostic band for aryl

chlorides (often

weak/medium).[1][2]
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Part 5: Analytical Workflow Diagram
Use this decision tree to interpret your combined spectral data.

Sample Analysis

Mass Spec (ESI-)
Isotope Pattern?

3:1 Ratio (185/187)
Chlorine Confirmed

Yes

No Isotope Pattern
(De-chlorinated Impurity)

No

1H NMR (DMSO-d6)
Hydrazine Peaks?

Broad peaks 4-5ppm & 9-10ppm
Target Confirmed

Broad Signals

Sharp Singlet ~8.2ppm
(Indazole Cyclization)

Sharp Signals

Click to download full resolution via product page

Figure 2: Analytical decision tree for confirming structure and ruling out cyclization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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